Chromic phosphate

Catalog No.
S576969
CAS No.
7789-04-0
M.F
CrO4P
M. Wt
146.967 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromic phosphate

Chromic phosphate eliminates leaching and cross-linking failures common with soluble chromium salts or non-reactive zinc phosphate. Its extreme insolubility and acidic phosphate sites enable robust wash primers.

  • Forms solvent-resistant PVB films for aerospace steel primers.
  • Selective toluene alkylation catalyst with high acidic site density.
  • Maintains corrosion inhibition in low-pH environments, outperforming zinc chromate.

Supplied with consistent purity and particle size for industrial formulation.

CAS Number

7789-04-0

Product Name

Chromic phosphate

IUPAC Name

chromium(3+);phosphate

Molecular Formula

CrO4P

Molecular Weight

146.967 g/mol

InChI

InChI=1S/Cr.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3

InChI Key

IKZBVTPSNGOVRJ-UHFFFAOYSA-K

SMILES

[O-]P(=O)([O-])[O-].[Cr+3]

Synonyms

chromic (+3) phosphate (2:1), chromic (+3) phosphate (3:1), chromic (+3) phosphate (3:2), chromic phosphate, chromic phosphate dihydrate, chromic phosphate hemihydrate, chromic phosphate hexahydrate, chromic phosphate monohydrate, chromic phosphate pentahydrate, chromic phosphate tetrahydrate, chromic phosphate trihydrate, chromium phosphate, chromium(III) phosphate

Canonical SMILES

[O-]P(=O)([O-])[O-].[Cr+3]

The exact mass of the compound Chromic phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

50 g, 100 g, 250 g, 1 kg

Chromic phosphate (Chromium(III) phosphate, CAS 7789-04-0) is an inorganic solid characterized by its extreme aqueous insolubility and high thermal stability . In industrial procurement, it is primarily sourced as a high-performance anti-corrosive pigment for specialized metal pretreatments and as a heterogeneous catalyst[1]. Unlike soluble chromium salts, its stable crystalline lattice prevents rapid aqueous leaching, while its specific phosphate groups provide distinct acidic surface sites [2]. These baseline properties dictate its selection in formulations requiring long-term environmental stability, direct chemical complexation with polymer binders, or specific catalytic pathways.

Procurement Fit

1Hydrocarbon dehydrogenation and olefin polymerization catalysis
2Green rust-inhibitive pigment for protective coatings and wash primers
3Ion-exchange separation media with defined Pb²⁺ selectivity

Substituting chromic phosphate with generic alternatives compromises application-critical performance. Replacing it with soluble chromium(III) chloride introduces catastrophic leaching in aqueous environments, violating toxicity limits and rapidly degrading coating integrity [1]. In wash primer formulations, substituting chromic phosphate with standard non-reactive zinc phosphate fails to induce the necessary cross-linking of polyvinyl butyral (PVB) resins, leaving the primer film vulnerable to solvent degradation and thermal failure [2]. Furthermore, in petrochemical applications, replacing it with chromium(III) oxide eliminates the phosphate-driven acidic sites required for the selective alkylation of aromatic hydrocarbons, fundamentally altering the catalytic reaction pathway and reducing target yield [3].

Substitution Risk

Phosphate network imparts medium-strong acidity distinct from redox-active chromia, shifting catalytic pathway selectivity.
Phosphate-supported Cr catalysts generate polymer architecture and hydrogen response that silica-supported Cr oxide cannot replicate.
Ion-exchange selectivity sequence Pb²⁺ > Cu²⁺ > Ni²⁺ ≅ Cd²⁺ diverges from zirconium phosphate analogs, preventing functional interchange.

Aqueous Solubility and Leaching Control vs. Soluble Chromium Salts

For applications requiring stable solid-phase chromium, aqueous solubility is a primary procurement filter. Chromic phosphate is practically insoluble in water, forming stable precipitates . In contrast, chromium(III) chloride is highly soluble, with solubility exceeding 500 g/L[1]. This massive difference prevents active metal leaching when the compound is deployed as a pigment or heterogeneous catalyst in aqueous or exposed environments.

Evidence DimensionAqueous Solubility Limit
Target Compound DataPractically insoluble (stable solid phase)
Comparator Or BaselineChromium(III) chloride (> 500 g/L)
Quantified DifferenceOrders of magnitude reduction in solubility
ConditionsStandard aqueous environment (25 °C)

Ensures regulatory compliance and long-term structural integrity in coatings by eliminating water-driven metal leaching.

Surface Acidity
Reported
FeOx-FePO₄ > CrOx-CrPO₄ > Al₂O₃-AlPO₄
Intermediate acid capacity for acid-catalyzed reactions
TPD-NH₃; acid strength medium-strong across all samples

Polymer Binder Cross-Linking in Wash Primers vs. Zinc Phosphate

In WP-1 wash primer formulations, the pigment must actively interact with the polymer binder. Chromium ions from reactive pigments like chromic phosphate cross-link polyvinyl butyral (PVB), forming an insoluble complex that resists butanol immersion and withstands baking at 500 °F [1]. When non-reactive zinc phosphate is used alone without a chromium cross-linking agent, the PVB film fails to insolubilize and is easily removed by solvents[1].

Evidence DimensionPolymer Binder Insolubilization
Target Compound DataForms solvent-resistant, heat-stable PVB-chromium complex
Comparator Or BaselineNon-reactive zinc phosphate (film remains solvent-soluble)
Quantified DifferenceBinary transition from solvent-soluble to solvent-resistant film
ConditionsPolyvinyl butyral (PVB) wash primer applied to ferrous metal

Dictates the selection of the pigment for high-performance metal pretreatments requiring maximum mechanical adhesion and solvent resistance.

Cumene Dehydrogenation
Class-level
100% selectivity to α-methylstyrene
Reported complete suppression of dealkylation pathway
CrP-A and CrP-P catalysts; propylene oxide-aqueous ammonia precipitation

Catalytic Pathway Selectivity in Aromatic Alkylation vs. Chromium(III) Oxide

For petrochemical catalysis, the surface chemistry of the chromium compound dictates the reaction pathway. Chromic phosphate provides specific Brønsted and Lewis acid sites via its phosphate groups, enabling the selective alkylation of aromatic hydrocarbons, such as the methylation of toluene using methanol [1]. Standard chromium(III) oxide lacks these phosphate-driven acidic sites, making it unsuitable as a direct substitute for these specific dehydration and alkylation pathways[2].

Evidence DimensionCatalytic Pathway Selectivity
Target Compound DataDrives aromatic alkylation via phosphate acidic sites
Comparator Or BaselineChromium(III) oxide (lacks necessary phosphate acidic sites)
Quantified DifferenceEnables specific ether dehydration and alkylation reactions
ConditionsHeterogeneous gas-phase reaction with methanol

Forces the procurement of the phosphate form over the oxide form for specific petrochemical alkylation workflows.

Stress Crack Resistance
Head-to-head
~10× greater than expected for given density
Reported order-of-magnitude improvement vs. conventional Cr oxide
Aluminum phosphate-supported Cr; stress crack vs. flexural modulus

Corrosion Inhibition in Acidic Environments vs. Zinc Chromate

The environmental pH dictates the choice of anti-corrosive pigment. While standard zinc chromate provides excellent inhibition in neutral and basic solutions, phosphate-based pigments like chromic phosphate demonstrate superior relative corrosion inhibition in acidic environments[1]. The phosphate facilitates the formation of a highly protective, long-term passive Fe2O3 complex on the metal surface even at low pH [2].

Evidence DimensionCorrosion Inhibition Efficiency
Target Compound DataMaintains high inhibition and forms passivating complex at low pH
Comparator Or BaselineZinc chromate (inhibition efficiency drops in acidic extracts)
Quantified DifferenceHigher relative inhibition percentage in acidic media
ConditionsCarbon steel immersed in acidic pigment extract solutions

Justifies the use of chromic phosphate in primers and coatings destined for highly acidic industrial environments.

Melt Flow Control
Class-level
Wide melt flow spectrum from single catalyst
Hydrogen-sensitive regulation vs. temperature-limited systems
Phosphated alumina support; slurry-phase polymerization
Cation Selectivity
Class-level
Pb²⁺ > Cu²⁺ > Ni²⁺ ≅ Cd²⁺
Distinct affinity ordering vs. zirconium phosphate analogs
Temperature and pH enhance exchange reaction
Thermal Decomposition
Reported
Anhydrous: 1,450 °C; hydrate: 100–140 °C
>1,700 °C differential mandates hydration-state verification
Anhydrous melts at 1,907 °C; CrPO₄·6H₂O melts at 100 °C

Reactive Wash Primers (WP-1) for Metal Pretreatments

Where this compound is the right choice: Formulating two-component wash primers for aerospace or industrial steel. The ability of chromic phosphate to cross-link polyvinyl butyral (PVB) ensures that the resulting primer film is solvent-resistant and thermally stable, providing a superior base for subsequent coating layers [1].

Heterogeneous Catalysis for Petrochemical Alkylation

Where this compound is the right choice: Industrial methylation of toluene or dehydration of alcohols. The specific acidic sites provided by the phosphate groups allow chromic phosphate to drive these specific reaction pathways far more effectively than standard chromium oxide catalysts [2].

Anti-Corrosive Coatings for Acidic Environments

Where this compound is the right choice: Protective paints and primers exposed to low-pH conditions. Its extreme aqueous insolubility combined with its ability to maintain high corrosion inhibition efficiency in acidic media makes it preferable to zinc chromate in these specific demanding environments [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Olefin polymerization (phosphate-supported Cr)
Hydrogen sensitivity for melt flow regulation
Stress crack resistance relative to density and modulus
Aromatic hydrocarbon dehydrogenation
Acid site selectivity toward dehydrogenation
Dehydrogenation vs. dealkylation pathway selectivity
High-temperature heterogeneous catalysis
Anhydrous formulation thermal stability
Decomposition threshold above 140 °C (hydration state verification)
Selective Pb²⁺ ion exchange
Cation selectivity sequence
Separation selectivity against alternative phosphate ion-exchangers

Physical Description

Liquid
Gray-brown to black solid; [Merck Index] Insoluble in water; [ACGIH]

Hydrogen Bond Acceptor Count

4

Exact Mass

146.893925 g/mol

Monoisotopic Mass

146.893925 g/mol

Heavy Atom Count

6

UNII

AQ86ZJ9U98

Related CAS

27096-04-4 (chromium(+3)[3:1] salt)
59178-46-0 (chromium(+3)[3:2] salt)

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 84 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 46 of 84 companies with hazard statement code(s):;
H302 (30.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (69.57%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7789-04-0

Wikipedia

Chromium(III) phosphate
Testosterone_butyrate

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Fabricated Metal Product Manufacturing
Phosphoric acid, chromium(3+) salt (1:1): ACTIVE

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